molecular formula C18H22Cl2N2O4S B157515 N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide CAS No. 457897-92-6

N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide

Cat. No. B157515
CAS RN: 457897-92-6
M. Wt: 433.3 g/mol
InChI Key: GEFDXUZHLNJUMR-HNNXBMFYSA-N
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Description

The compound "N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide" is a chemically complex molecule that includes a methanesulfonamide group attached to a phenyl ring which is further substituted with a hydroxypropoxy group and an aminoethyl group linked to a dichlorophenyl ring. This structure suggests potential biological activity, given the presence of the methanesulfonamide moiety and the dichlorophenyl group, which are often seen in biologically active compounds.

Synthesis Analysis

The synthesis of related methanesulfonamide compounds typically involves the attachment of a methanesulfonyl group to an aromatic amine. For example, the synthesis of N-(2,3-dichlorophenyl)methanesulfonamide and similar compounds involves the formation of an amide bond between the methanesulfonyl chloride and the corresponding amine . The specific synthesis of the compound is not detailed in the provided papers, but it would likely follow a similar pathway, with additional steps to introduce the hydroxypropoxy and aminoethyl groups.

Molecular Structure Analysis

The molecular structure of methanesulfonanilides, such as the ones described in the provided papers, shows that the conformation of the N-H bond can vary, being syn or anti to the substituents on the phenyl ring . This conformational flexibility could influence the biological activity of the compound by affecting how it interacts with biological receptors. The presence of the hydroxypropoxy and aminoethyl groups in the compound of interest would add to this conformational complexity.

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for their biological activity. The amide hydrogen is often involved in hydrogen bonding with receptor molecules, as seen in the structures of similar compounds . The dichlorophenyl group could also engage in additional interactions, such as pi-stacking or halogen bonding, which could further influence the compound's reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of chloro substituents and the methanesulfonyl group typically increases the compound's polarity, which can affect its solubility and distribution in biological systems . The specific physical and chemical properties of "N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide" would need to be determined experimentally, but it is likely to exhibit increased polarity due to its functional groups.

Scientific Research Applications

Molecular Structure and Reactivity

A study described the reactivity of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, highlighting its potential as a highly electrophilic compound useful for alkylation reactions. This study opens avenues for using such compounds in synthetic chemistry for creating complex molecules (Yu. A. Aizina et al., 2012).

Structural Analysis and Hydrolysis

Research has been conducted on the hydrolysis of methanesulfonate esters, which is crucial in understanding the behavior of such compounds in various conditions. This knowledge is critical in applications where controlled hydrolysis is needed, such as in drug delivery systems (L. Chan et al., 2008).

Crystallography and Molecular Interactions

Several studies have focused on the crystal structure of N-aryl­methane­sulfonamides, revealing detailed geometric parameters and providing insights into the potential biological activity of these molecules based on their conformations and intermolecular interactions (B. Gowda, S. Foro, H. Fuess, 2007).

Spectroscopic Studies

Spectroscopic techniques have been employed to study molecules like N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methyl-amino]ethyl]phenyl]methanesulfonamide (dofetilide), providing insights into molecular vibrations and electrostatic potential. Such studies are crucial in understanding the chemical properties and reactivity of these compounds (L. Szabó et al., 2008).

Supramolecular Assembly

Research into the structural study of nimesulidetriazole derivatives, including methanesulfonamide derivatives, has been conducted to understand the nature of intermolecular interactions, which are pivotal in the design of molecular assemblies for various applications in materials science and nanotechnology (Tanusri Dey et al., 2015).

properties

IUPAC Name

N-[4-[3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N2O4S/c1-27(24,25)22-14-3-5-16(6-4-14)26-12-15(23)11-21-9-8-13-2-7-17(19)18(20)10-13/h2-7,10,15,21-23H,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDXUZHLNJUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437707
Record name N-[4-[3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide

CAS RN

457897-92-6
Record name N-[4-[3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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